4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli condensation reaction, a well-established method for constructing DHPM scaffolds . This compound features a 3,4-dimethoxyphenyl group at the C4 position of the pyrimidine ring and an N-(4-fluorophenyl)carboxamide moiety at the C5 position.
DHPM derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The target compound’s structural features—electron-donating methoxy groups and a fluorine-substituted aryl carboxamide—suggest improved solubility and target specificity compared to simpler DHPM analogs . Its synthesis likely involves cyclocondensation of substituted benzaldehydes, thiourea, and β-keto carboxamides under acid catalysis .
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-11-17(19(25)23-14-7-5-13(21)6-8-14)18(24-20(28)22-11)12-4-9-15(26-2)16(10-12)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOAEECYWHHCMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Biological Activity
The compound 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, characterized by its unique chemical structure that includes a dimethoxyphenyl group and a fluorophenyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 401.46 g/mol
- IUPAC Name : 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
The presence of both the dimethoxy and fluorophenyl groups is significant for enhancing biological activity while potentially reducing toxicity.
Biological Activity Overview
Research indicates that compounds with a pyrimidine nucleus exhibit a broad spectrum of biological activities including:
- Antimicrobial
- Antiviral
- Antitumor
- Antidiabetic
Table 1: Biological Activities of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(2-hydroxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Hydroxy group substitution | Moderate anti-HIV activity |
| 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Dimethoxy substitution on different position | Enhanced solubility |
| 4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Different methoxy positioning | Potentially improved bioavailability |
The exact mechanism of action for this compound is currently not fully elucidated. However, it is known to induce morphological changes in fungal hyphae by causing periodic swelling and disrupting tip growth. Upon removal of the compound, normal growth patterns are restored.
Case Studies and Research Findings
- Antimicrobial Activity : A study on pyrimidine derivatives highlighted that compounds containing thiourea moieties exhibited significant antibacterial activity against various strains including E. coli and S. aureus. The presence of substituents such as methoxy groups was crucial for enhancing antimicrobial efficacy .
- Antitumor Properties : Research has shown that certain pyrimidine derivatives demonstrate antitumor effects by inhibiting specific enzymes involved in cancer cell proliferation. The structure–activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can lead to increased potency against tumor cells .
- Antiviral Effects : Pyrimidines have also been investigated for their antiviral properties against RNA viruses. The incorporation of specific functional groups has been linked to improved antiviral activity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological and Physical Property Trends
Bioactivity Modulation by Substituents :
- The 3,4-dimethoxyphenyl group in the target compound provides electron-donating effects, which may stabilize charge-transfer interactions in enzyme binding pockets (e.g., EGFR), as suggested by molecular docking studies . In contrast, 2,5-dimethoxyphenyl isomers () exhibit reduced steric compatibility with target proteins, explaining their lower antiviral potency.
- Fluorine substitution (4-fluorophenyl in the target vs. 3-fluorophenyl in ) enhances metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius.
For example, the thioxo group in the target compound forms critical N–H⋯S interactions in crystal packing, which may mimic enzyme-inhibitor interactions .
Carboxamide vs. Ester Functional Groups :
- The N-(4-fluorophenyl)carboxamide in the target compound likely enhances solubility in polar solvents (e.g., DMSO) compared to ethyl esters (). Carboxamides also resist hydrolysis better than esters, improving pharmacokinetic stability .
Melting Points and Solubility :
- Methoxy and fluorine substituents increase melting points (e.g., 210–235°C for fluorophenyl derivatives ), whereas hydroxyl groups () reduce melting points due to H-bonding network disruption.
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